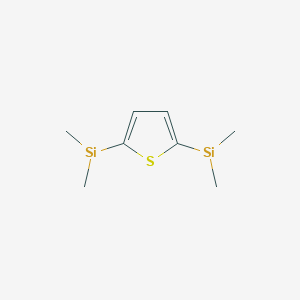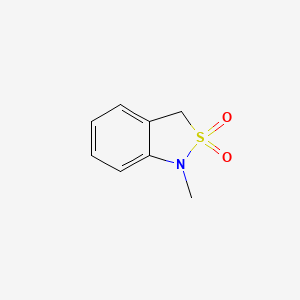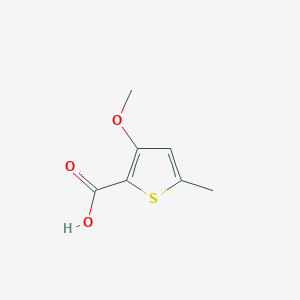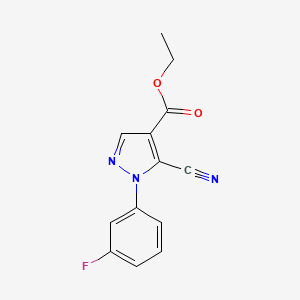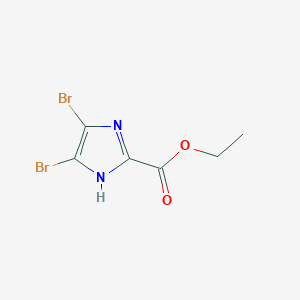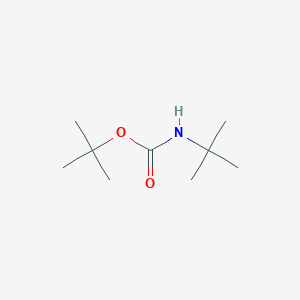
tert-Butyl tert-butylcarbamate
Übersicht
Beschreibung
Tert-Butyl tert-butylcarbamate (TBOC) is a chemical compound that is widely used in the field of organic synthesis. It is a carbamate derivative that is commonly used as a protecting group for amines. TBOC is an important compound in the field of organic chemistry due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis .
Synthesis of Tetrasubstituted Pyrroles
It is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. This application highlights its role in heterocyclic chemistry .
Protecting Group for Carboxylic Acids
The tert-butyl ester group is widely recognized as a stable protecting group for carboxylic acids, particularly in the context of amino acids. It offers excellent stability against various nucleophiles and reducing agents and can be conveniently deprotected under acidic conditions .
Development of Thalidomide-Based PROTACs
This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (proteolysis targeting chimeras). It allows rapid conjugation with carboxyl linkers through peptide coupling reactions and is a fundamental building block for creating protein degrader libraries .
Modulation of Protein Activity
As a modulator of protein activity, especially inhibitors, it is applied at high concentrations to achieve maximal effects. This underscores its importance in pharmacological research and drug development .
Organic Synthesis
Due to its unique structural feature, tert-Butyl carbamate holds significant potential in organic synthesis. Its applications span various reactions including oxidation, diazotization, nitrosation, nitration, oximation, and as an N-synthon .
Photophysics Research
In photophysics, the influence of tert-butyl substituents on carbazole photophysics has been studied. Although the impact is relatively weak, it provides important information for interpreting carbazole relaxation in complex environments .
Eigenschaften
IUPAC Name |
tert-butyl N-tert-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDJQJAIHCVQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552235 | |
| Record name | tert-Butyl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl tert-butylcarbamate | |
CAS RN |
71872-03-2 | |
| Record name | tert-Butyl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



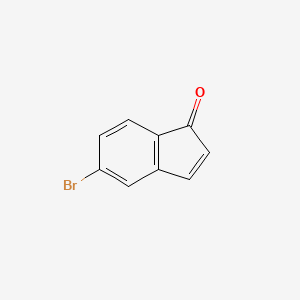
![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)

![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)
![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)


